1-Iododibenzo[b,d]furan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iododibenzo[b,d]furan-2-ol is a chemical compound with the molecular formula C12H7IO2. It is a derivative of dibenzofuran, where an iodine atom is substituted at the first position and a hydroxyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iododibenzo[b,d]furan-2-ol can be synthesized through several methods. One common approach involves the iodination of dibenzofuran followed by hydroxylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The hydroxylation step can be carried out using a base, such as sodium hydroxide, in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iododibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or nitrobenzene can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-iododibenzo[b,d]furan-2-one.
Reduction: Formation of dibenzo[b,d]furan-2-ol.
Substitution: Formation of 1-amino- or 1-nitrodibenzo[b,d]furan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Iododibenzo[b,d]furan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-iododibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Iododibenzo[b,d]furan: Similar structure but with the iodine atom at the second position.
1-Bromodibenzo[b,d]furan-2-ol: Similar structure but with a bromine atom instead of iodine.
1-Iododibenzo[b,d]thiophene-2-ol: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: 1-Iododibenzo[b,d]furan-2-ol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its electrophilic properties, while the hydroxyl group provides opportunities for hydrogen bonding and further functionalization .
Eigenschaften
Molekularformel |
C12H7IO2 |
---|---|
Molekulargewicht |
310.09 g/mol |
IUPAC-Name |
1-iododibenzofuran-2-ol |
InChI |
InChI=1S/C12H7IO2/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6,14H |
InChI-Schlüssel |
XEUGSJMRLQWGLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.